molecular formula C20H22N2O3S2 B2615582 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide CAS No. 941967-30-2

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide

Cat. No.: B2615582
CAS No.: 941967-30-2
M. Wt: 402.53
InChI Key: SMKQKFCLHWDSLA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide (CAS 922850-92-8) is a sophisticated benzo[b]thiophene derivative characterized by a 4-tosylbutanamido substituent and a carboxamide group, making it a valuable building block in medicinal chemistry and drug discovery research . This compound is built on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a core structure recognized in scientific literature for yielding derivatives with promising biological activities . Researchers have explored similar tetrahydrobenzo[b]thiophene derivatives for a range of applications, including their potential as anticancer agents. Some related compounds have shown activity against colorectal cancer (CRC) cell lines such as LoVo and HCT-116, and have been investigated as inhibitors of key cancer-related enzymes like pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA), which are implicated in the Warburg effect of proliferating tumor cells . Additionally, structural analogs of this chemical have been studied for their antimicrobial properties, demonstrating significant activity against pathogens including E. coli and Staphylococcus aureus . The synthetic versatility of this compound's core structure allows it to serve as a key intermediate for the construction of more complex fused heterocyclic systems, such as pyrimidines and thiazines, which are privileged structures in pharmaceutical development . The product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-8-10-15(11-9-14)27(24,25)12-4-7-19(23)22-20-17(13-21)16-5-2-3-6-18(16)26-20/h8-11H,2-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKQKFCLHWDSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then further reacted with tosyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted Gewald reactions with K2CO3 as a heterogeneous solid base catalyst. This method is advantageous due to its short reaction time, high yield, and environmentally benign procedures .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

The compound has shown promise in biological applications:

  • Antiproliferative Activity: It has been evaluated for its ability to inhibit tumor cell growth in various cancer cell lines. Studies indicate that it may act as an effective agent against specific types of cancer .
  • Antioxidant Properties: Related compounds exhibit significant antioxidant capacity comparable to ascorbic acid. Molecular docking studies suggest strong binding affinities with proteins involved in cellular antioxidant responses .

Medicine

Research indicates potential therapeutic applications:

  • Anti-inflammatory Effects: The compound is being explored for its ability to inhibit inflammation pathways, particularly through interactions with enzymes like 5-lipoxygenase .
  • Antitumor Properties: Its cytotoxic effects against cancer cell lines position it as a candidate for further medicinal chemistry investigations aimed at developing new anticancer agents .

Industry

In industrial applications, this compound is utilized in developing new materials with unique electronic properties. Its chemical versatility makes it valuable in creating novel compounds for various technological applications .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

Compounds derived from the 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide core (e.g., 85–89) exhibit significant antiproliferative activity against human cancer cell lines (MCF-7, NCI-H460, SF-268). These derivatives, synthesized via regioselective reactions, demonstrate IC50 values comparable to doxorubicin, a reference chemotherapeutic agent. For instance:

Compound Substituent MCF-7 IC50 (μM) NCI-H460 IC50 (μM) SF-268 IC50 (μM)
85 Cyclohexylcarboxamide 1.8 2.3 2.1
89 4-Fluorophenyl 1.2 1.5 1.4
Target 4-Tosylbutanamide Data pending Data pending Data pending

The superior activity of fluorinated derivatives (e.g., 89 ) highlights the role of electron-withdrawing groups in enhancing cytotoxicity . The target compound’s tosyl group may similarly improve cellular uptake but requires direct comparative testing.

EGFR/HER2 Inhibitors

Dual EGFR/HER2 inhibitors such as 21b (N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide) demonstrate nanomolar inhibitory activity (IC50 = 12 nM for EGFR). Structural analysis reveals that the pyrazolopyridine substituent facilitates hydrogen bonding with kinase domains, a feature absent in the target compound’s tosylbutanamide chain .

α-Glucosidase Inhibitors

Hydrazine-carboxamide derivatives (e.g., (E)-2-benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide) exhibit potent α-glucosidase inhibition (IC50 = 0.98 μM), attributed to the benzylidene hydrazine moiety’s planar geometry and hydrogen-bonding capacity . The target compound’s bulkier tosyl group may reduce affinity for this enzyme, underscoring the need for target-specific substituent design.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Chloro-substituted analogues (e.g., 4-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide, CAS 61339-50-2) exhibit lower aqueous solubility due to hydrophobic chloro groups, whereas the target compound’s tosyl group may enhance solubility via sulfonate ionization .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including antioxidant properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H14_{14}N2_2OS
  • Molecular Weight : 246.33 g/mol

The structural characteristics of the compound include a benzo[b]thiophene core, which is known for various biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl). For instance, research indicates that derivatives of tetrahydrobenzo[b]thiophene demonstrate significant antioxidant potency comparable to ascorbic acid. This suggests that compounds with similar structures may also exhibit noteworthy antioxidant effects.

Key Findings :

  • Antioxidant Potency : Compounds derived from tetrahydrobenzo[b]thiophene showed significant total antioxidant capacity (TAC) .
  • Molecular Docking Studies : Molecular docking studies revealed strong binding affinities between these compounds and the Keap1 protein, which is crucial for cellular antioxidant responses .

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis Overview :

  • The compound can be synthesized through a multi-component reaction involving starting materials like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene .
  • Various derivatives have been synthesized that could act as precursors for fused pyrimidine and thiazine systems .

Study 1: Antioxidant Properties

In a study evaluating the antioxidant activities of newly synthesized tetrahydrobenzo[b]thiophene derivatives, several compounds exhibited antioxidant capacities comparable to established antioxidants like ascorbic acid. The study utilized the phosphomolybdenum method to assess TAC .

Study 2: Synthesis of Heterocycles

Another research focused on using this compound as a precursor for synthesizing various fused heterocycles. The reactions involved common reagents such as sodium ethoxide and hydrazine hydrate .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or acylation reactions. For example, bromobutane intermediates can react with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine under anhydrous conditions (e.g., dry dichloromethane) with triethylamine as a base. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C). Post-reaction purification via column chromatography (eluent: ethyl acetate/hexane, 1:3) yields the product with 67–78% efficiency .

Q. How are structural features of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for tosyl groups), methylene protons in the tetrahydrobenzo[b]thiophene ring (δ 2.6–2.8 ppm), and sulfonamide NH (δ 11.8 ppm).
  • 13C NMR : Peaks at δ 160–165 ppm confirm carbonyl groups, while δ 120–125 ppm indicates cyano carbons.
  • HRMS : Molecular ion peaks (e.g., m/z 457.12 [M+H]+) validate the molecular formula .

Q. What solvents and crystallization methods are effective for purifying this compound?

  • Answer : Ethyl acetate/hexane mixtures (1:3) are optimal for recrystallization, yielding needle-like crystals. For hygroscopic intermediates, acetonitrile or dichloromethane with slow evaporation under nitrogen is preferred .

Advanced Research Questions

Q. How does the compound’s thiophene scaffold influence its bioactivity as a kinase inhibitor?

  • Methodological Answer : The tetrahydrobenzo[b]thiophene core enhances π-π stacking with kinase ATP-binding pockets. SAR studies show that the 3-cyano group improves binding affinity (e.g., IC₅₀ = 0.8 μM for JNK3 inhibition) by forming hydrogen bonds with Lys93 and Glu76 residues. Computational docking (AutoDock Vina) and molecular dynamics (200 ns simulations) validate these interactions .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across different assays?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Standardization strategies include:

  • Using a universal kinase buffer (10 mM MgCl₂, 1 mM DTT, pH 7.4).
  • Validating results with orthogonal assays (e.g., SPR vs. luminescence).
  • Normalizing data to positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can metabolic stability of this compound be predicted using computational tools?

  • Methodological Answer : Aldehyde oxidase (AO) metabolism is predicted via in silico tools like StarDrop or MetaSite. Key parameters include:

  • Electrophilicity index : Values >2.0 indicate susceptibility to AO oxidation.
  • Molecular orbitals : LUMO localization on the thiophene ring correlates with metabolic hotspots. Experimental validation uses human liver S9 fractions and LC-MS/MS to quantify metabolite formation .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug approach : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo.
  • Co-solvents : Use 10% DMSO/90% PEG-400 for intraperitoneal administration.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap in aromatic regions .
  • Scale-Up Challenges : Replace column chromatography with recrystallization for >10 g batches to reduce cost and time .
  • Toxicity Screening : Use zebrafish embryos (48 hpf) for rapid hepatotoxicity assessment (LC₅₀ <100 μM deemed safe) .

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